molecular formula C14H22N2O3 B2899788 N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide CAS No. 2361642-55-7

N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide

Cat. No.: B2899788
CAS No.: 2361642-55-7
M. Wt: 266.341
InChI Key: XZNIHUMZRIHDSH-UHFFFAOYSA-N
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Description

N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexyl group, and a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide typically involves the reaction of morpholine with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbamoyl)morpholine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its structure suggests potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The morpholine ring and cyclohexyl group could play roles in binding to these molecular targets, while the prop-2-enamide moiety might be involved in the compound’s reactivity.

Comparison with Similar Compounds

    N-(Cyclohexylcarbamoyl)morpholine: This compound is similar but lacks the prop-2-enamide moiety.

    N-(Morpholine-4-carbonyl)cyclohexylamine: Similar structure but with an amine group instead of the prop-2-enamide.

    Cyclohexyl isocyanate: A precursor in the synthesis of N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide.

Uniqueness: this compound is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[1-(morpholine-4-carbonyl)cyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-12(17)15-14(6-4-3-5-7-14)13(18)16-8-10-19-11-9-16/h2H,1,3-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIHUMZRIHDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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